![molecular formula C11H17ClFN B2696242 N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 3871-89-4](/img/structure/B2696242.png)
N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride
Overview
Description
Benzeneethanamine is a class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenethylamine moiety . Phenethylamines have a phenyl ring directly attached to an aminoethyl group (NH2CH2CH2-).
Synthesis Analysis
The synthesis of phenethylamines can be achieved through various methods, including reductive amination of benzylacetone or by the reduction of nitrostyrenes .Molecular Structure Analysis
The molecular structure of a typical phenethylamine consists of a phenyl ring attached to an aminoethyl group . The exact structure of “N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride” would likely have additional functional groups.Chemical Reactions Analysis
Phenethylamines can undergo a variety of chemical reactions, including substitutions, eliminations, and additions, depending on the specific functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For phenethylamines, these properties can include a relatively low melting point due to the presence of the amino group, and the ability to form salts with acids .Scientific Research Applications
Stimulant Research
2-Fea hydrochloride is an amphetamine class stimulant . It’s closely related to 2-FMA, also known as 2-Fluorethamphetamine . The outcomes after scientific research of 2-Fea are different stimulations and euphoria . It effectively increases levels of monoamine neurotransmitters, dopamine, norepinephrine, and serotonin .
Forensic Analysis
2-Fea hydrochloride is used as an analytical reference standard for forensic analysis . It helps in the identification and quantification of the substance in seized materials .
Drug Metabolism Studies
Research on 2-Fea hydrochloride contributes to our understanding of drug metabolism . For instance, it has been found that N-hydroxylation and aliphatic hydroxylation are the characteristic metabolic pathways of 2-Fea compared with methamphetamine .
Drug Abuse Detection
The metabolites of 2-Fea hydrochloride, such as N-hydroxy 2-Fea (N-OH-2-Fea) and 2-fluoroephedrine, can be detected in urine . These metabolites serve as analytical targets for drug-use certification in forensic science .
Neurotransmitter Release Studies
2-Fea hydrochloride is used in research to study the release of monoamine neurotransmitters . It’s found to increase the levels of dopamine, norepinephrine, and serotonin .
Designer Drug Research
2-Fea hydrochloride is a component of designer drugs sold as “legal high” replacements for restricted substances . Its study helps in understanding the effects and risks associated with these substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-1-(2-fluorophenyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-13-9(2)8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXTDCWRSPKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342749 | |
Record name | N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride | |
CAS RN |
3871-89-4 | |
Record name | 2-Fluoroethamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUOROETHAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAB54ZT54P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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